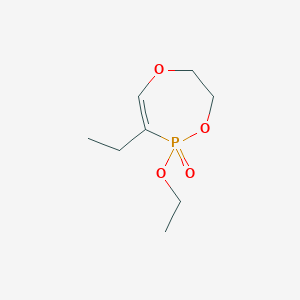
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be achieved through several routes. One common method involves the reaction of 2-ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide with organomagnesium compounds
Chemical Reactions Analysis
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common reagents used in these reactions include organomagnesium compounds, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can form bonds with different nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be compared with other similar phosphorus-containing heterocycles, such as:
2-Ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide: This compound is structurally similar and used in similar synthetic applications.
Dialkyl (diaryl) (2-hydroxybenzyl) phosphine oxides: These derivatives are synthesized using similar methods and have comparable applications in chemistry and industry.
The uniqueness of this compound lies in its specific substituents and the versatility of its synthetic routes, allowing for a wide range of functional derivatives.
Properties
Molecular Formula |
C8H15O4P |
|---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
2-ethoxy-3-ethyl-6,7-dihydro-1,5,2λ5-dioxaphosphepine 2-oxide |
InChI |
InChI=1S/C8H15O4P/c1-3-8-7-10-5-6-12-13(8,9)11-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
CYAQHCUBEUVOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COCCOP1(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



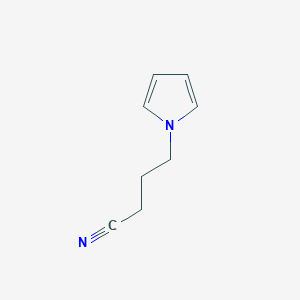
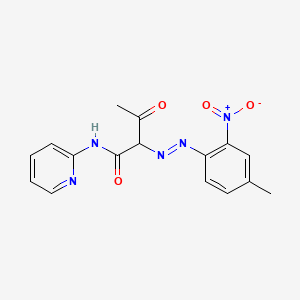
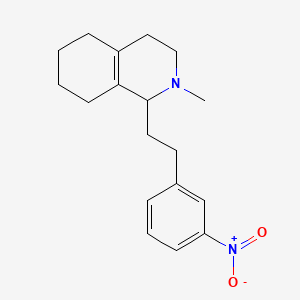
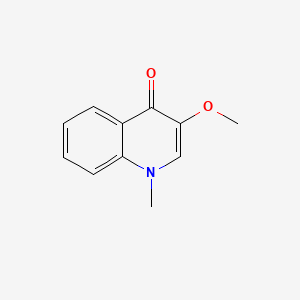
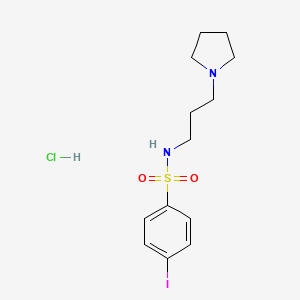

![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
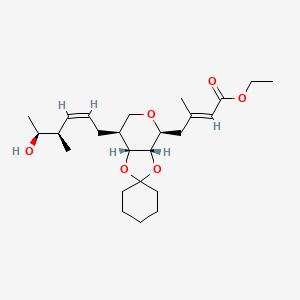
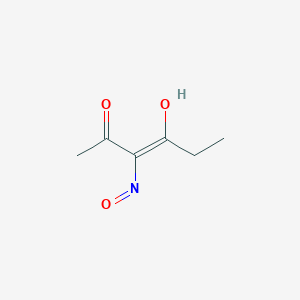

![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

